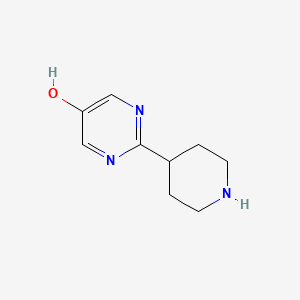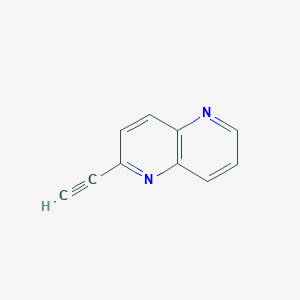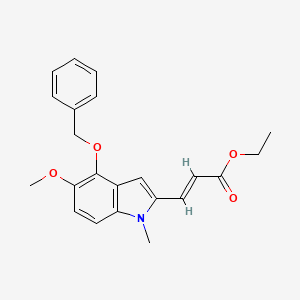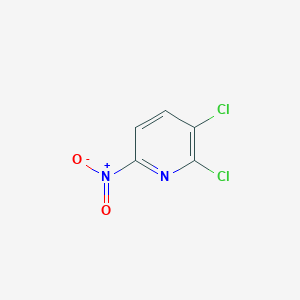
2-(3-Chlorophenyl)-2-fluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is an organic compound that features a chlorophenyl group, a fluorine atom, and a hydroxyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with fluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropane.
Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-fluoropropan-1-ol or 2-(3-cyanophenyl)-2-fluoropropan-1-ol.
科学的研究の応用
2-(3-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-2-fluoropropane
- 2-(3-Chlorophenyl)-2-fluoropropanone
- 2-(3-Methoxyphenyl)-2-fluoropropan-1-ol
Uniqueness
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H10ClFO |
|---|---|
分子量 |
188.62 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
InChIキー |
PFYMDKJECIZFQX-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C1=CC(=CC=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


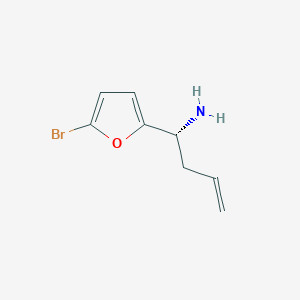
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
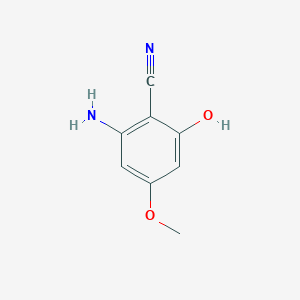

![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
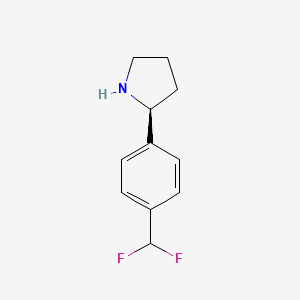
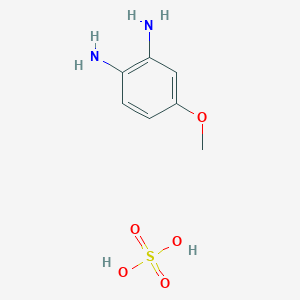
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
